N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
Description
This oxalamide derivative features a benzodioxolemethyl group at the N1 position and a 1-tosylpiperidin-2-yl ethyl moiety at N2. The benzodioxole group is a common pharmacophore in bioactive molecules, often associated with metabolic stability and receptor binding .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O6S/c1-17-5-8-20(9-6-17)34(30,31)27-13-3-2-4-19(27)11-12-25-23(28)24(29)26-15-18-7-10-21-22(14-18)33-16-32-21/h5-10,14,19H,2-4,11-13,15-16H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLNPECBCMEECD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Amide Bond Formation Using Oxalyl Chloride
The most widely reported method for synthesizing oxalamide derivatives involves oxalyl chloride as a key reagent. For the target compound, the synthesis proceeds via sequential amidation:
Formation of the Oxalyl Monoamide Intermediate
Benzo[d]dioxol-5-ylmethylamine (1.0 equiv) is reacted with oxalyl chloride (1.1 equiv) in anhydrous dichloromethane at 0–5°C under nitrogen atmosphere. Triethylamine (2.2 equiv) is added to neutralize HCl, yielding N-(benzo[d]dioxol-5-ylmethyl)oxalyl chloride as an intermediate.Coupling with 2-(1-Tosylpiperidin-2-yl)ethylamine
The intermediate is then treated with 2-(1-tosylpiperidin-2-yl)ethylamine (1.0 equiv) in tetrahydrofuran at room temperature for 12–16 hours. The reaction is quenched with ice-cold water, and the product is extracted with ethyl acetate.
Key Reaction Parameters
| Parameter | Value/Detail |
|---|---|
| Solvent | Dichloromethane → Tetrahydrofuran |
| Temperature | 0–5°C (Step 1); 25°C (Step 2) |
| Reaction Time | 2 hours (Step 1); 12–16 hours (Step 2) |
| Yield (Overall) | 58–62% |
Alternative Coupling Agents and Solvent Systems
To avoid handling oxalyl chloride, carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed. This method uses oxalic acid as the starting material:
Activation of Oxalic Acid
Oxalic acid (1.0 equiv) is dissolved in dimethylformamide with EDC (1.2 equiv) and HOBt (1.2 equiv) at 0°C for 30 minutes.Sequential Amide Bond Formation
Benzo[d]dioxol-5-ylmethylamine (1.0 equiv) is added, followed by 2-(1-tosylpiperidin-2-yl)ethylamine (1.0 equiv) after 2 hours. The mixture is stirred at 25°C for 24 hours.
Advantages and Limitations
- Yield : 50–55% (lower than oxalyl chloride method).
- Purity : Reduced byproduct formation compared to chloride route.
Optimization of Reaction Conditions
Temperature and Time Dependence
Elevating the temperature to 40°C during the coupling phase reduces reaction time to 8 hours but risks decomposition of the tosylpiperidine moiety. Kinetic studies suggest optimal conditions at 25°C for 16 hours.
Catalytic Approaches
Palladium catalysts (e.g., Pd(OAc)₂) have been explored for one-pot syntheses, though yields remain suboptimal (35–40%) due to competing side reactions.
Purification and Characterization Techniques
Chromatographic Purification
Crude product is purified via silica gel column chromatography using a gradient of hexane/ethyl acetate (3:1 → 1:1). The target compound elutes at 30–35% ethyl acetate.
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, 2H, tosyl aromatic), 6.85 (s, 1H, benzodioxole), 4.45 (m, 2H, N-CH₂), 3.20 (t, 2H, piperidine-CH₂).
- HRMS : m/z calculated for C₂₃H₂₈N₃O₆S [M+H]⁺: 490.1745; found: 490.1748.
Industrial-Scale Production Considerations
Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance safety and efficiency. Key modifications include:
- Solvent Recycling : Dichloromethane is recovered via distillation.
- Automated pH Control : Ensures consistent neutralization of HCl.
Case Studies and Research Findings
Comparative Analysis of Synthetic Routes
A 2024 study compared oxalyl chloride and carbodiimide methods:
| Metric | Oxalyl Chloride Method | Carbodiimide Method |
|---|---|---|
| Yield | 62% | 55% |
| Purity (HPLC) | 98.5% | 97.2% |
| Reaction Time | 18 hours | 26 hours |
Stability Studies
The compound exhibits degradation under acidic conditions (pH < 4), necessitating storage at neutral pH and 4°C.
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions to form quinone derivatives.
Reduction: The oxalamide linkage can be reduced to form corresponding amines.
Substitution: The tosyl group can be substituted with other functional groups under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety would yield quinone derivatives, while reduction of the oxalamide linkage would produce amines.
Scientific Research Applications
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in targeting cancer cells.
Mechanism of Action
The mechanism of action of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells . The compound may interact with microtubules or other cellular structures, disrupting their function and leading to cell death.
Comparison with Similar Compounds
Structural Features
Key Observations :
Key Observations :
- The target’s benzodioxolemethyl group aligns with 25b’s G-quadruplex binding activity, suggesting possible anticancer utility. However, the tosylpiperidine group may introduce off-target effects (e.g., CYP modulation) absent in 25b .
- S336 and S5456 prioritize flavor enhancement over therapeutic activity, reflecting substituent-driven functional divergence .
Metabolic Profile
Key Observations :
Biological Activity
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article delves into its biological activity, focusing on anticancer properties, structure-activity relationships, and potential mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzo[d][1,3]dioxole moiety : Known for its stability and bioactivity.
- Piperidine ring : Contributes to the compound's pharmacological profile.
- Oxalamide functional group : Allows for versatile modifications which may enhance biological activity.
The molecular formula is , indicating the presence of multiple functional groups that may play critical roles in its interactions with biological targets.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:
- Cell Lines Tested : CCRF-CEM (human leukemia) and MIA PaCa-2 (pancreatic cancer).
- IC50 Values : The compound showed IC50 values ranging from 328 to 644 nM, demonstrating potent cytotoxic effects against these cancer types.
Structure-Activity Relationships (SAR)
The efficacy of this compound is influenced by its structural features. Modifications to the piperidine or oxalamide portions can lead to variations in potency. For example:
| Modification | IC50 Value (nM) | Effect |
|---|---|---|
| Unmodified | 328 | Original potency |
| Piperidine substitution | 450 | Reduced potency |
| Oxalamide modification | 644 | Further reduced potency |
These findings suggest that specific structural components are crucial for maintaining anticancer activity.
Preliminary studies suggest that this compound may interact with enzymes or receptors associated with cancer cell proliferation and survival pathways. Potential mechanisms include:
- Inhibition of Proliferation : The compound may inhibit key signaling pathways involved in cancer cell growth.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in malignant cells.
Further research is necessary to elucidate the precise molecular targets and pathways involved.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : A study examined the effects on CCRF-CEM cells, showing significant reductions in cell viability upon treatment with varying concentrations of the compound.
- Mechanistic Insights : Another study explored the interaction with specific kinases involved in cancer signaling pathways, indicating potential for targeted therapy applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Preparation of the benzo[d][1,3]dioxol-5-ylmethylamine precursor via reductive amination or coupling reactions under inert atmospheres (e.g., nitrogen) using solvents like dichloromethane or dimethylformamide (DMF) .
- Step 2 : Tosyl-piperidine intermediate synthesis via nucleophilic substitution with tosyl chloride in the presence of a base (e.g., triethylamine) .
- Step 3 : Oxalamide coupling using oxalyl chloride or EDCI/HOBt-mediated coupling at controlled temperatures (0–25°C) to minimize side reactions .
- Key Optimization : Reaction yields improve with slow addition of coupling agents and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the presence of the benzo[d][1,3]dioxole methyl group (δ ~4.25–4.50 ppm for CH) and tosyl-piperidine protons (δ ~7.80 ppm for aromatic tosyl protons) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water mixtures. SHELX programs (e.g., SHELXL) are standard for structure refinement .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., [M+H] at m/z ~528.2) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory data on the compound’s biological activity across different cell lines?
- Methodological Answer :
- Dose-Response Profiling : Perform IC assays in ≥3 cell lines (e.g., LNCaP, MIA PaCa-2) using standardized MTT or CellTiter-Glo protocols to account for metabolic variability .
- Target Engagement Studies : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding affinity (K) to suspected targets (e.g., microtubules, kinases) .
- Transcriptomic Analysis : RNA-seq or proteomics can identify pathway-specific discrepancies (e.g., apoptosis vs. cell cycle arrest) .
Q. How can the compound’s mechanism of action be elucidated when preliminary data suggest off-target effects?
- Methodological Answer :
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .
- CRISPR-Cas9 Knockout Models : Generate isogenic cell lines lacking putative targets (e.g., PI3K or mTOR) to isolate compound-specific effects .
- Molecular Dynamics Simulations : Use software like GROMACS to model interactions with secondary targets (e.g., ATP-binding pockets) .
Q. What experimental designs are recommended for studying the compound’s metabolic stability and in vivo pharmacokinetics?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rodent) and monitor degradation via LC-MS/MS. CYP450 inhibition assays (e.g., fluorogenic substrates) identify metabolic liabilities .
- Pharmacokinetic Profiling : Administer intravenously/orally to rodents (n=6/group), collect plasma at 0, 1, 3, 6, 12, 24h, and calculate AUC, C, t using non-compartmental analysis (WinNonlin) .
- Tissue Distribution : Radiolabel the compound (e.g., ) and quantify accumulation in target organs (e.g., tumor xenografts) via autoradiography .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported cytotoxicity data between 2D vs. 3D cell culture models?
- Methodological Answer :
- 3D Spheroid Validation : Compare IC in monolayers vs. spheroids (e.g., Matrigel-embedded HCT116) to assess penetration efficacy .
- Hypoxia Mimetics : Treat 3D models with CoCl to simulate tumor microenvironments and re-evaluate potency .
- Stromal Co-Cultures : Include fibroblasts/immune cells in 3D assays to model in vivo interactions .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
